molecular formula C13H16N4O5 B12812866 1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine CAS No. 124355-31-3

1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine

Cat. No.: B12812866
CAS No.: 124355-31-3
M. Wt: 308.29 g/mol
InChI Key: XXRJCZKYYMVQTJ-MWGHHZFTSA-N
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Description

1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog. It is structurally related to thymine, one of the four nucleobases in the nucleic acid of DNA. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine typically involves the glycosylation of thymine with a suitably protected sugar derivative, followed by deprotection and further functionalization to introduce the imidazole moiety. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various reduced imidazole derivatives.

Scientific Research Applications

1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with DNA and RNA, and its potential to inhibit viral replication.

    Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases like HIV and certain types of cancer.

Mechanism of Action

The mechanism of action of 1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA or RNA, where it can interfere with the normal function of these nucleic acids. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine: Another nucleoside analog with antiviral properties.

    1-(2-Deoxy-2-chloro-beta-D-arabinofuranosyl)thymine: Similar structure but with a chlorine atom instead of an imidazole ring.

Uniqueness

1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine is unique due to the presence of the imidazole ring, which can enhance its binding affinity to certain enzymes and increase its stability compared to other nucleoside analogs.

Properties

CAS No.

124355-31-3

Molecular Formula

C13H16N4O5

Molecular Weight

308.29 g/mol

IUPAC Name

1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-imidazol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H16N4O5/c1-7-4-17(13(21)15-11(7)20)12-10(19)9(8(5-18)22-12)16-3-2-14-6-16/h2-4,6,8-10,12,18-19H,5H2,1H3,(H,15,20,21)/t8-,9-,10+,12-/m1/s1

InChI Key

XXRJCZKYYMVQTJ-MWGHHZFTSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N3C=CN=C3)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N3C=CN=C3)O

Origin of Product

United States

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